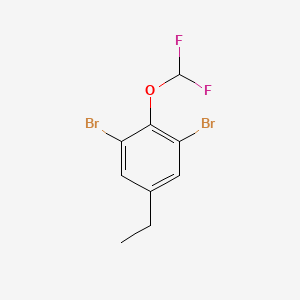
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is an organic compound with the molecular formula C9H8Br2F2O It is a derivative of benzene, substituted with two bromine atoms, a difluoromethoxy group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene typically involves the bromination of 2-(difluoromethoxy)-5-ethylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:
Bromination: Introduction of bromine atoms into the benzene ring.
Substitution: Introduction of the difluoromethoxy group.
Alkylation: Addition of the ethyl group to the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,3-dihydroxy-2-(difluoromethoxy)-5-ethylbenzene or 1,3-diamino-2-(difluoromethoxy)-5-ethylbenzene.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydrogenated derivatives of the original compound.
Scientific Research Applications
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, including:
Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules.
Hydrogen Bonding: The difluoromethoxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.
Pathways Involved: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
1,3-Dibromo-2-(difluoromethoxy)-5-fluorobenzene: Similar structure but with a fluorine atom instead of an ethyl group.
1,3-Dibromo-2,2-dimethoxypropane: Similar bromine substitution but with different alkoxy groups.
1,3-Dibromo-2,2-difluoropropane: Similar bromine and fluorine substitution but with a different carbon backbone.
Uniqueness: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is unique due to the presence of both difluoromethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKJVWAVMAAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
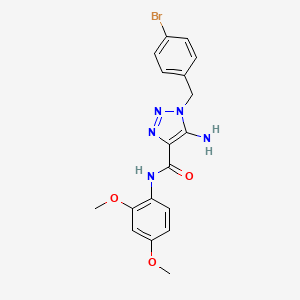
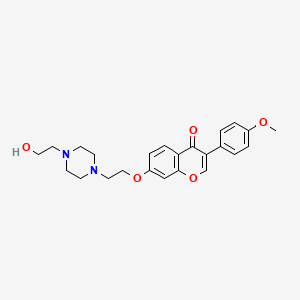
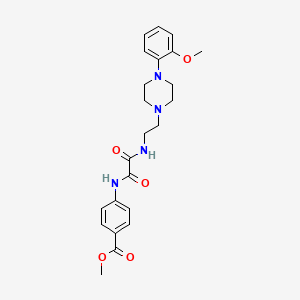
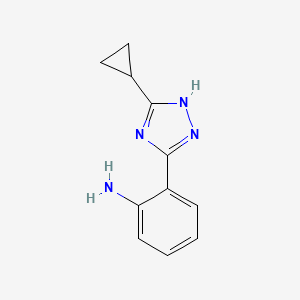
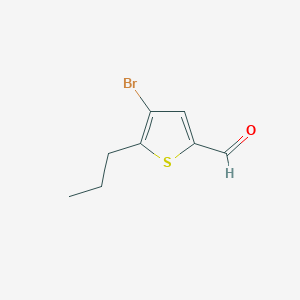
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2940679.png)
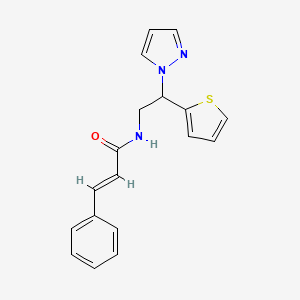
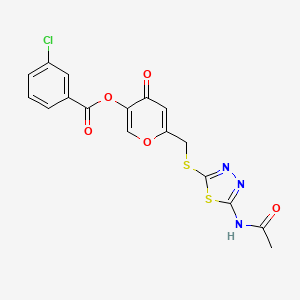
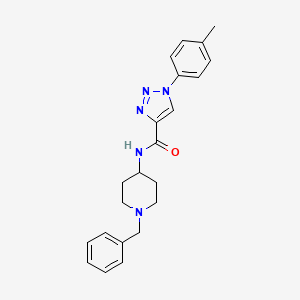
![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)
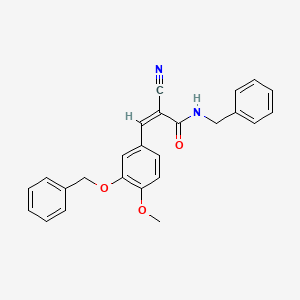
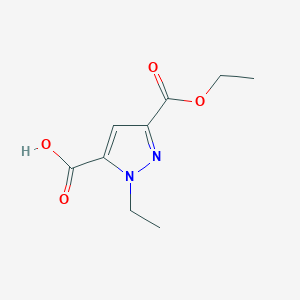
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)
![2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(propan-2-yl)acetamide](/img/structure/B2940690.png)
